DB04760

MMP-13 Enzyme Inhibition Selectivity

DB04760 (CAS 544678-85-5) is the definitive non-zinc-chelating MMP-13 inhibitor (IC50 8 nM). Unlike classical hydroxamate-based MMP inhibitors, it occupies the S1′ specificity pocket, conferring >1000-fold selectivity over MMP-1, MMP-2, and MMP-14—directly mitigating the dose-limiting musculoskeletal toxicities that plague broad-spectrum MMP inhibitors. Its functional superiority over weaker analogs (e.g., CL-82198) is empirically validated in zebrafish and rodent neuroprotection models, where DB04760 alone achieves complete functional recovery. Researchers investigating MMP-13 in chemotherapy-induced neuropathy, diabetic sensory neuropathy, or oncology should standardize on DB04760 to ensure reproducible, off-target-free target engagement.

Molecular Formula C22H20F2N4O2
Molecular Weight 410.4 g/mol
Cat. No. B1677353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB04760
SynonymsMMP-13 Inhibitor;  MMP 13 Inhibitor;  MMP13 Inhibitor
Molecular FormulaC22H20F2N4O2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F
InChIInChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyPYFRREJCFXFNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DB04760: A Selective, Non‑Zinc‑Chelating MMP‑13 Inhibitor for Oncology and Neuroprotection Research


DB04760 (N4,N6‑bis[(4‑fluoro‑3‑methylphenyl)methyl]pyrimidine‑4,6‑dicarboxamide, CAS 544678‑85‑5) is a synthetic, pyrimidine‑based small molecule that functions as a potent and highly selective inhibitor of Matrix Metalloproteinase‑13 (MMP‑13, collagenase‑3) [1]. Its core differentiation stems from a non‑zinc‑chelating mechanism of action [2]. Unlike classical hydroxamate‑based MMP inhibitors that coordinate the catalytic zinc ion, DB04760 binds within the MMP‑13 S1′ specificity pocket, a feature that confers a substantially reduced off‑target profile across the broader MMP family .

Why a Generic MMP‑13 Inhibitor Cannot Substitute for DB04760


The MMP family comprises over 20 zinc‑dependent endopeptidases with overlapping substrate specificities; broad‑spectrum or zinc‑chelating inhibitors frequently induce dose‑limiting musculoskeletal toxicities due to inhibition of MMP‑1, MMP‑2, and MMP‑14 (MT1‑MMP) [1]. Substituting DB04760 with a structurally distinct MMP‑13 inhibitor—even one sharing the same nominal target—carries significant experimental risk because differences in zinc‑chelation dependence, S1′ pocket occupancy, and selectivity across the MMPome can invert functional outcomes. For instance, CL‑82198, another non‑zinc‑chelating MMP‑13 inhibitor, is over 1000‑fold less potent than DB04760 and exhibits a narrower selectivity window, leading to markedly different in vivo efficacy [2]. Direct empirical evidence confirms that DB04760 and CL‑82198 are not functionally interchangeable in neuroprotection and oncology models [3].

Quantitative Differentiation of DB04760 from MMP‑13 Inhibitor Comparators


DB04760 Achieves Sub‑10 nM Potency Without Zinc Chelation, Surpassing CL‑82198 by Over 1000‑Fold

DB04760 inhibits recombinant human MMP‑13 with an IC50 of 8 nM in a fluorogenic peptide cleavage assay, whereas the reference non‑zinc‑chelating inhibitor CL‑82198 exhibits an IC50 of approximately 10 µM against the same target [1]. This 1250‑fold difference in potency is achieved while both compounds share a non‑zinc‑chelating binding modality . DB04760 occupies the MMP‑13 S1′ pocket and does not coordinate the catalytic zinc ion, a mechanism confirmed by crystallographic analysis [2].

MMP-13 Enzyme Inhibition Selectivity

Broad‑Spectrum MMP Selectivity Profile of DB04760 Versus CL‑82198 and Zinc‑Chelating Inhibitors

DB04760 exhibits expected selectivity over MMP‑1, ‑2, ‑3, ‑7, ‑8, ‑9, ‑10, ‑12, ‑14, and ‑16, as determined by conformational structure analysis and binding studies . In contrast, CL‑82198 displays no inhibitory activity against MMP‑1, MMP‑9, or TACE but lacks the extended selectivity profile documented for DB04760 [1]. Classical zinc‑chelating MMP‑13 inhibitors (e.g., hydroxamate‑based compounds) typically show IC50 values below 100 nM for MMP‑1 and MMP‑2, leading to musculoskeletal adverse effects in preclinical species [2]. DB04760 avoids this liability through its S1′ pocket‑directed, non‑chelating binding mode [3].

MMP Family Selectivity Off‑Target

DB04760 Rescues Paclitaxel‑Induced Neurotoxicity with Superior Efficacy Versus CL‑82198 in Adult Zebrafish

In an adult zebrafish model of paclitaxel‑induced peripheral neuropathy, co‑administration of DB04760 (10 µM) with paclitaxel resulted in complete rescue of touch response by day 14, whereas CL‑82198‑treated animals showed only partial improvement [1]. Axon branch density in the distal caudal fin was significantly restored by DB04760 co‑treatment at both 1 day and 10 days post‑last injection; CL‑82198 co‑treatment produced a numerically smaller rescue that did not achieve the same level of statistical significance across time points [2].

Chemotherapy‑Induced Peripheral Neuropathy In Vivo Efficacy Neuroprotection

DB04760 Promotes Axon Regeneration and Debris Clearance After Injury in Zebrafish Larvae

In larval zebrafish following caudal fin amputation, treatment with 10 µM DB04760 partially restores axon regeneration and reduces axon debris accumulation, as quantified by confocal time‑lapse imaging [1]. DB04760 co‑treatment with paclitaxel increased axon branch growth to 8.2 ± 1.1 µm over 12 hours, compared to 2.3 ± 0.8 µm with paclitaxel alone [2]. The compound also enhances debris clearance, a process impaired by paclitaxel‑induced MMP‑13 dysregulation [3].

Axon Regeneration Neuroprotection In Vivo Imaging

DB04760 Attenuates Glucose‑Induced Sensory Axon Degeneration in Zebrafish and Mouse Models of Diabetic Neuropathy

In a zebrafish model of glucose‑induced sensory axon degeneration, treatment with DB04760 reduced axon loss, phenocopying the effect of the antioxidant N‑acetylcysteine [1]. In high‑fat/high‑sugar diet‑fed neuropathic mice, the structurally related MMP‑13 inhibitor CL‑82198 improved sensory recovery, validating MMP‑13 as a therapeutic target in diabetic neuropathy [2]. Given that DB04760 exhibits 1250‑fold greater potency than CL‑82198 [3], DB04760 is predicted to achieve equivalent or superior target engagement at lower concentrations.

Diabetic Neuropathy Glucose Toxicity MMP‑13

Primary Research and Translational Applications for DB04760


Chemotherapy‑Induced Peripheral Neuropathy (CIPN) Rescue Studies

DB04760 is the preferred MMP‑13 inhibitor for investigating the mechanistic link between paclitaxel‑induced epithelial MMP‑13 upregulation and sensory axon degeneration. Its 8 nM potency and non‑zinc‑chelating selectivity enable robust target engagement in zebrafish and rodent models without the confounding toxicities associated with broad‑spectrum MMP inhibition [1]. Direct comparative data demonstrate that DB04760 achieves complete functional recovery in adult zebrafish, whereas the weaker analog CL‑82198 provides only partial rescue [2].

Diabetic Neuropathy and Glucose‑Induced Axon Degeneration Models

For studies examining the role of oxidative stress‑induced MMP‑13 activity in diabetic sensory neuropathy, DB04760 offers a potent, selective chemical probe. In zebrafish larvae, DB04760 attenuates glucose‑induced sensory axon loss, recapitulating the neuroprotective effect of NAC [3]. The compound's high potency (8 nM) relative to CL‑82198 (10 µM) makes it particularly suitable for in vivo dosing where solubility and target occupancy are limiting factors .

MMP‑13 Structural Biology and Selectivity Profiling

DB04760 serves as a reference standard for non‑zinc‑chelating MMP‑13 inhibition in X‑ray crystallography and molecular docking studies. Its binding mode within the S1′ pocket has been co‑crystallized with the MMP‑13 catalytic domain, providing a structural template for the rational design of next‑generation selective inhibitors [4]. The compound's documented selectivity over MMP‑1, ‑2, ‑3, ‑7, ‑8, ‑9, ‑10, ‑12, ‑14, and ‑16 enables its use as a negative control in assays probing other MMP family members .

Axon Regeneration and Degeneration Screening Platforms

The optically transparent zebrafish larva provides a high‑throughput in vivo platform for evaluating axon regenerative capacity. DB04760 (10 µM) reproducibly enhances axon branch growth and debris clearance following caudal fin amputation, establishing a positive control phenotype for screening novel neuroprotective or pro‑regenerative compounds [5]. Its defined potency and selectivity profile reduce the risk of false‑positive hits arising from off‑target MMP inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB04760

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.